molecular formula C6H7BrN2O B1471793 5-(Aminomethyl)-3-bromopyridin-2-ol CAS No. 1511792-50-9

5-(Aminomethyl)-3-bromopyridin-2-ol

Cat. No.: B1471793
CAS No.: 1511792-50-9
M. Wt: 203.04 g/mol
InChI Key: BADFUCNVIIYHPK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-bromopyridin-2-ol is an organic compound with a pyridine ring substituted with an aminomethyl group at the 5-position, a bromine atom at the 3-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-bromopyridin-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxypyridine to introduce the bromine atom at the 3-position. This is followed by the introduction of the aminomethyl group at the 5-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-bromopyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-(Aminomethyl)-3-pyridin-2-one.

    Reduction: 5-(Aminomethyl)-pyridin-2-ol.

    Substitution: 5-(Aminomethyl)-3-substituted-pyridin-2-ol.

Scientific Research Applications

5-(Aminomethyl)-3-bromopyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-bromopyridin-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-furancarboxylic acid
  • 5-(Aminomethyl)-2-thiouridine
  • 5-(Aminomethyl)-2-methylpyrimidine

Uniqueness

5-(Aminomethyl)-3-bromopyridin-2-ol is unique due to the presence of both the bromine atom and the hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications that are not observed in similar compounds. The bromine atom provides a site for further functionalization, while the hydroxyl group enhances the compound’s solubility and reactivity.

Properties

IUPAC Name

5-(aminomethyl)-3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFUCNVIIYHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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